molecular formula C10H14O2S B13254203 3-Methyl-2-(5-methylthiophen-3-yl)butanoic acid

3-Methyl-2-(5-methylthiophen-3-yl)butanoic acid

Cat. No.: B13254203
M. Wt: 198.28 g/mol
InChI Key: SPZBJSSDOZTRDZ-UHFFFAOYSA-N
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Description

3-Methyl-2-(5-methylthiophen-3-yl)butanoic acid is an organic compound with the molecular formula C10H14O2S It is a derivative of butanoic acid, featuring a thiophene ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(5-methylthiophen-3-yl)butanoic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Substitution Reactions: The methyl group is introduced to the thiophene ring via Friedel-Crafts alkylation using methyl halides and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Butanoic Acid Moiety: The butanoic acid side chain is attached through a series of reactions, including Grignard reactions and subsequent oxidation steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(5-methylthiophen-3-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, aluminum chloride.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation.

    Alcohols and Aldehydes: Formed through reduction.

    Substituted Thiophenes: Formed through electrophilic substitution.

Scientific Research Applications

3-Methyl-2-(5-methylthiophen-3-yl)butanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(5-methylthiophen-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbutanoic acid: A structurally similar compound with a simpler alkyl chain.

    5-Methylthiophene-2-carboxylic acid: Similar thiophene ring structure but different side chain.

    2-Methyl-3-(5-methylthiophen-2-yl)propanoic acid: Another derivative with a different alkyl chain length.

Uniqueness

3-Methyl-2-(5-methylthiophen-3-yl)butanoic acid is unique due to the specific positioning of the methyl and thiophene groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H14O2S

Molecular Weight

198.28 g/mol

IUPAC Name

3-methyl-2-(5-methylthiophen-3-yl)butanoic acid

InChI

InChI=1S/C10H14O2S/c1-6(2)9(10(11)12)8-4-7(3)13-5-8/h4-6,9H,1-3H3,(H,11,12)

InChI Key

SPZBJSSDOZTRDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)C(C(C)C)C(=O)O

Origin of Product

United States

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